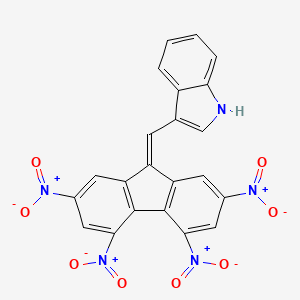![molecular formula C15H19Br3N2O B11978795 N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide](/img/structure/B11978795.png)
N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide is a complex organic compound with the molecular formula C15H19Br3N2O and a molecular weight of 483.043 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with a tribromoethyl group and a cyclohexylamino group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. Safety measures are also critical due to the handling of bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups within the molecule.
Substitution: The tribromoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different brominated derivatives, while reduction can produce de-brominated compounds or amines.
Scientific Research Applications
N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide involves its interaction with molecular targets within cells. The tribromoethyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclohexylamino group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{2,2,2-tribromo-1-[(4-methoxyphenyl)amino]ethyl}benzamide: This compound has a similar structure but with a methoxyphenyl group instead of a cyclohexylamino group.
N-(2,2,2-tribromo-1-(cyclohexylamino)ethyl)benzamide: This is the compound of interest, known for its unique combination of tribromoethyl and cyclohexylamino groups.
Uniqueness
N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tribromoethyl group enhances its reactivity, while the cyclohexylamino group contributes to its binding affinity and specificity.
Properties
Molecular Formula |
C15H19Br3N2O |
|---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide |
InChI |
InChI=1S/C15H19Br3N2O/c16-15(17,18)14(19-12-9-5-2-6-10-12)20-13(21)11-7-3-1-4-8-11/h1,3-4,7-8,12,14,19H,2,5-6,9-10H2,(H,20,21) |
InChI Key |
GWIUVAIUBNKGEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(C(Br)(Br)Br)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11978712.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11978716.png)
![1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B11978717.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11978734.png)

![2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11978743.png)
![4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-2,6-bis[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol](/img/structure/B11978747.png)
![ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978760.png)
![di-tert-butyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11978764.png)


![3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11978788.png)
![9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978792.png)
